Resorcinol bis(diphenyl phosphate) (RDP, CAS 57583-54-7) is a halogen-free, oligomeric organophosphorus flame retardant predominantly utilized in engineering plastics such as PC/ABS and PPO/HIPS alloys [1]. As a liquid additive, RDP is characterized by its high theoretical phosphorus content of approximately 10.8 wt%, providing robust gas-phase and condensed-phase flame suppression . Unlike monomeric alternatives, its oligomeric structure confers high thermal stability, with a 5% weight loss temperature exceeding 307°C, ensuring minimal volatility during high-temperature polymer processing [2]. For industrial procurement, RDP represents a critical drop-in solution that balances stringent UL 94 V-0 flammability compliance with excellent melt-flow processability, making it a staple in the manufacture of thin-wall electronic enclosures and halogen-free flexible foams [1].
Substituting RDP with generic or closely related phosphate esters introduces severe processing and performance liabilities. Replacing RDP with monomeric Triphenyl Phosphate (TPP) leads to excessive volatility; TPP tends to migrate or 'juice' during high-temperature extrusion, resulting in mold fouling, inconsistent flame retardancy, and environmental release [1]. Conversely, substituting RDP with Bisphenol A bis(diphenyl phosphate) (BDP)—the closest in-class oligomeric alternative—presents significant rheological challenges. BDP is highly viscous at room temperature, often requiring heated storage and transfer lines to pump and meter accurately [2]. Furthermore, BDP possesses a lower phosphorus content (~8.9%) compared to RDP (~10.8%), meaning higher loading levels are required to achieve equivalent flame retardancy, which can plastically degrade the mechanical properties and heat deflection temperature of the host polymer matrix [3].
A critical procurement differentiator for RDP is its handling profile at ambient temperatures compared to BDP. Rheological data indicates that RDP maintains a dynamic viscosity of 500–800 cP at 25°C [1]. In stark contrast, BDP exhibits a highly restrictive viscosity of 16,000–18,500 cP under identical conditions [2]. This massive difference means that while RDP can be easily pumped, metered, and dispersed using standard liquid dosing equipment, BDP typically requires pre-heating to 40–100°C to achieve a workable flow state, increasing energy consumption and process complexity [2].
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | 500–800 cP |
| Comparator Or Baseline | BDP (16,000–18,500 cP) |
| Quantified Difference | RDP is >20x less viscous at room temperature |
| Conditions | Liquid state rheology at 25°C |
Low viscosity eliminates the need for heated storage and transfer lines, drastically simplifying the liquid dosing and compounding workflows in industrial polymer manufacturing.
The primary metric for phosphate ester efficiency is the active phosphorus content, which directly dictates the required loading level to pass UL 94 flammability tests. RDP provides a theoretical phosphorus content of 10.8 wt% . Its primary comparator, BDP, offers only 8.9 wt% phosphorus due to its heavier bisphenol-A core [1]. This ~21% increase in active phosphorus allows formulators to use lower mass fractions of RDP to achieve the same gas-phase radical scavenging and condensed-phase charring effects .
| Evidence Dimension | Theoretical Active Phosphorus Content |
| Target Compound Data | ~10.8 wt% |
| Comparator Or Baseline | BDP (~8.9 wt%) |
| Quantified Difference | RDP contains ~21% more active phosphorus per unit weight |
| Conditions | Molecular composition analysis |
Higher phosphorus efficiency allows for lower additive loading, which minimizes the plasticizing effect and preserves the mechanical strength and heat deflection temperature of the final polymer part.
During the compounding of engineering plastics like PC/ABS, the flame retardant must survive melt temperatures exceeding 250°C without volatilizing. Thermogravimetric analysis (TGA) demonstrates that RDP exhibits a 5% weight loss temperature (T5%) between 307°C and 320°C [1]. In contrast, monomeric alternatives like TPP begin volatilizing at significantly lower temperatures, leading to mass loss during extrusion and subsequent 'plate-out' on injection molds [2]. RDP's oligomeric structure ensures it remains in the polymer matrix, providing durable, non-migrating flame resistance [1].
| Evidence Dimension | 5% Weight Loss Temperature (TGA) |
| Target Compound Data | >307°C |
| Comparator Or Baseline | TPP (Highly volatile at processing temps <250°C) |
| Quantified Difference | RDP provides high thermal retention and eliminates processing migration |
| Conditions | TGA under nitrogen atmosphere at 10°C/min heating rate |
High thermal stability prevents additive loss and mold fouling during high-temperature compounding, ensuring reproducible batch-to-batch flammability ratings.
Capitalizing on RDP's low viscosity (500-800 cP) and high phosphorus efficiency, it is a primary flame retardant for thin-wall PC/ABS housings in consumer electronics. It acts as a flow promoter during injection molding without requiring the excessive loading levels that would compromise the casing's impact resistance [1].
RDP is highly suited for PPO/HIPS blends where environmental compliance mandates the removal of brominated flame retardants. Its thermal stability (>307°C T5%) ensures it survives the aggressive melt-processing temperatures of PPO without volatilizing or causing mold plate-out [2].
In the formulation of intumescent epoxy gelcoats and flexible PU foams, maintaining a workable pre-cure viscosity is critical. RDP's naturally low room-temperature viscosity allows it to be incorporated homogeneously without the need for volatile diluents or heated mixing vessels, streamlining the manufacturing process .
Environmental Hazard